molecular formula C16H22F6IN2P B1142845 Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate CAS No. 113119-46-3

Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate

Cat. No. B1142845
M. Wt: 514.23
InChI Key:
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Description

Synthesis Analysis

The synthesis of Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate involves the intermediate formation of Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate, followed by halogenation processes such as bromination and iodination. This method is detailed in the work of Homsi et al. (2003) (Homsi, Robin, & Rousseau, 2003).

Molecular Structure Analysis

The molecular structure of Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate and related compounds has been explored in several studies. For instance, Fresta et al. (2019) investigated the crystal structure of a related iridium(III) hexafluorophosphate compound, providing insights into the structural characteristics of these types of compounds (Fresta, Milanesio, Volpi, Barolo, & Conterosito, 2019).

Chemical Reactions and Properties

Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate is utilized in the cyclization of unsaturated hydroperoxides and alcohols, forming macrocyclic peroxides and cyclic ethers. Ito et al. (2003) demonstrated its efficiency in these reactions, highlighting its role in organic synthesis (Ito, Tokuyasu, Masuyama, Nojima, & McCullough, 2003).

Physical Properties Analysis

The physical properties of Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate, such as its crystal structure, can be inferred from studies on similar compounds. For example, the work of Miura, Shimizu, and Mochida (2010) on organometallic ionic liquids offers insights into the physical characteristics of hexafluorophosphate salts (Miura, Shimizu, & Mochida, 2010).

Scientific Research Applications

1. Rapid Iodination Reagent for Phenolic Compounds

  • Application Summary : Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate is used as a rapid iodination reagent for the precise post-modification of mono- and trisubstituted phenyl compounds . This includes the triple iodinations of phenols, ß-sympatholytic agents, and their spin-labeled derivatives .
  • Methods of Application : The compound was synthesized in a modification of the established synthesis of 2,4,6-triiodo-3,5-dimethylphenol . It can be employed with high reactivity and regioselectivity .
  • Results or Outcomes : The new rapid iodination reagent can be employed with high reactivity and regioselectivity .

2. Asymmetric Halogenation

  • Application Summary : The applicability of chiral trans-chelating bis(pyridine)iodine(I) complexes in the development of substrate independent, catalytic enantioselective halofunctionalization has been explored .
  • Methods of Application : Six novel chiral bidentate pyridine donor ligands have been designed, routes for their synthesis developed and their [N–I–N]±type halogen bond complexes studied by 15N NMR and DFT .

3. Preparation of 7-membered Ring Lactones and Ethers

  • Application Summary : Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate has been used for specific electrophilic halogenations, such as the preparation of 7-membered ring lactones and ethers .
  • Methods of Application : The compound is used in a two-step synthesis of a new s-triazine-based rapid iodination reagent .
  • Results or Outcomes : The new rapid iodination reagent can be employed with high reactivity and regioselectivity .

4. Halogenation of Phenols, Pyridinols and Acetylenic Compounds

  • Application Summary : Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate has been used for the halogenation of phenols, pyridinols and acetylenic compounds .
  • Methods of Application : The compound is used in a two-step synthesis of a new s-triazine-based rapid iodination reagent .
  • Results or Outcomes : The new rapid iodination reagent can be employed with high reactivity and regioselectivity .

5. Preparation of Medium Ring Lactones

  • Application Summary : Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate has been used for specific electrophilic halogenations, such as the preparation of medium ring lactones .
  • Methods of Application : The compound is used in a two-step synthesis of a new s-triazine-based rapid iodination reagent .
  • Results or Outcomes : The new rapid iodination reagent can be employed with high reactivity and regioselectivity .

6. Halogenation of Acetylenic Compounds

  • Application Summary : Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate has been used for the halogenation of acetylenic compounds .
  • Methods of Application : The compound is used in a two-step synthesis of a new s-triazine-based rapid iodination reagent .
  • Results or Outcomes : The new rapid iodination reagent can be employed with high reactivity and regioselectivity .

Future Directions

As a useful building block and iodinating reagent, this compound has potential applications in various fields of chemistry. However, specific future directions are not provided in the search results.


Please note that this information is based on the available web search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.


properties

IUPAC Name

bis(2,4,6-trimethylpyridin-3-yl)iodanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20IN2.F6P/c1-9-7-11(3)18-13(5)15(9)17-16-10(2)8-12(4)19-14(16)6;1-7(2,3,4,5)6/h7-8H,1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFVHVVVDAIMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1[I+]C2=C(N=C(C=C2C)C)C)C)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F6IN2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate

CAS RN

113119-46-3
Record name Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate
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Citations

For This Compound
33
Citations
K Takaku, H Shinokubo, K Oshima - Tetrahedron letters, 1996 - Elsevier
Whereas iodonium ion-induced intramolecular cyclization of 3-butenyldiphenylsilanol proceeded via exo mode cyclization to give 5-iodomethyl-2,2-diphenyl-1-oxa-2-silacyclopentane …
Number of citations: 40 www.sciencedirect.com
F Homsi - Organic Syntheses, 2000 - cir.nii.ac.jp
PREPARATION OF BIS(2,4,6-TRIMETHYLPYRIDINE)IODINE(I) HEXAFLUOROPHOSPHATE AND BIS(2,4,6-TRIMETHYLPYRIDINE) BROMINE(I) HEXAFLUOROPHOSPHATE | CiNii …
Number of citations: 55 cir.nii.ac.jp
T Hauenschild, D Hinderberger - Organics, 2023 - mdpi.com
A new rapid iodination reagent, N 1 ,N 3 ,N 5 -tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate, was synthesized in a modification of the established …
Number of citations: 0 www.mdpi.com
D Hibi, K Kitabayashi, K Fujita, T Takeda… - The Journal of Organic …, 2016 - ACS Publications
Diindenopyrene 4b and its diastereomer, which are extended homologues of 1,6- and 1,8-pyrenoquinodimethanes fused by indene units, respectively, were synthesized by reaction of 1…
Number of citations: 31 pubs.acs.org
M Fujita, HJ Lee, C Ichihara, T Sugimura - Synthesis, 2017 - thieme-connect.com
Stereospecific inversion of configuration was observed in electrophilic iodo-substitution of 4-benzoyloxybut-1-enylboronate using bis(2,4,6-trimethylpyridine)iodine(I) salt, rationalized …
Number of citations: 2 www.thieme-connect.com
Q Huang, JA Hunter, RC Larock - The Journal of Organic …, 2002 - ACS Publications
The tert-butylimines of o-(1-alkynyl)benzaldehydes and analogous pyridinecarbaldehydes have been cyclized under very mild reaction conditions in the presence of I 2 , ICl, PhSeCl, …
Number of citations: 313 pubs.acs.org
SS Kottawar, SV Goswami, WN Jadhav, SR Bhusare - heteroletters.org
A facile and efficient method for synthesizing sulfonamides was developed using a catalytic amount of molecular iodine in excellent yields. The method showed a generality for …
Number of citations: 0 heteroletters.org
Z Zhou, AX Gao, SA Snyder - Journal of the American Chemical …, 2019 - ACS Publications
The first total synthesis of arborisidine, a unique Kopsia indole alkaloid possessing a fully substituted cyclohexanone ring system with two quaternary carbons, has been achieved in …
Number of citations: 36 pubs.acs.org
SR Wang - Chemistry–An Asian Journal, 2023 - Wiley Online Library
Owing to the unique chemical structure and photophysical properties of azulene, azulene derivatives show great promise for a wide range of prospective technical applications, such as …
Number of citations: 2 onlinelibrary.wiley.com
T Kitamura - Iodine Chemistry and Applications, 2014 - Wiley Online Library
Generally organic iodides can be divided into two classes of alkyl iodides and aryl iodides. Typical reactions of alkyl iodides include nucleophilic substitution, elimination, reduction, and …
Number of citations: 4 onlinelibrary.wiley.com

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